Methyl 2-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)benzoate
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Overview
Description
Methyl 2-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)benzoate is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound features a complex structure that includes a quinoxaline moiety, a piperidine ring, and a benzoate ester, making it a versatile candidate for various chemical reactions and applications.
Mechanism of Action
“Methyl 2-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)benzoate” is a compound that contains a quinoxaline moiety. Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . Quinoxaline derivatives have been found to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-HIV, anti-inflammatory, anti-oxidant, anti-Alzheimer’s, anti-diabetic, anti-COVID, anti-dengue, anti-Parkinsons activities, and more .
The compound also contains a piperidine moiety. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)benzoate typically involves multiple steps, starting with the preparation of the quinoxaline moiety, followed by the formation of the piperidine ring, and finally the esterification to form the benzoate ester. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.
Reduction: The nitro groups in the quinoxaline ring can be reduced to amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoxaline moiety can yield quinoxaline N-oxides, while reduction can produce quinoxaline amines. Substitution reactions can introduce various functional groups into the piperidine ring, leading to a diverse array of derivatives.
Scientific Research Applications
Methyl 2-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives like Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox . These compounds share the quinoxaline core structure but differ in their functional groups and overall molecular architecture.
Uniqueness
Methyl 2-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)benzoate is unique due to its combination of a quinoxaline moiety, a piperidine ring, and a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-(4-quinoxalin-2-yloxypiperidine-1-carbonyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-28-22(27)17-7-3-2-6-16(17)21(26)25-12-10-15(11-13-25)29-20-14-23-18-8-4-5-9-19(18)24-20/h2-9,14-15H,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXWCMXMIFQVLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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